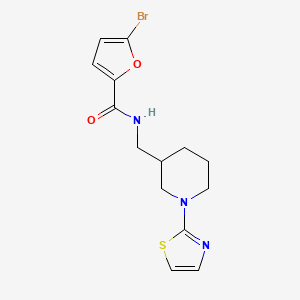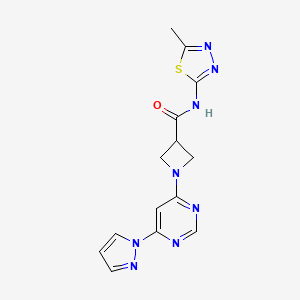methanone CAS No. 343374-85-6](/img/structure/B2713107.png)
[1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-ylmethanone” is a chemical compound with the molecular formula C21H23NO2 . It has a molecular weight of 321.41 .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 473.0±45.0 °C and a predicted density of 1.122±0.06 g/cm3 . Its predicted acidity coefficient (pKa) is 7.58±0.60 .Applications De Recherche Scientifique
Environmental Fate and Toxicity of Parabens
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, sharing structural similarities with the provided chemical through their benzoyl and phenyl groups, are widely used as preservatives and have been extensively studied for their environmental fate and toxicity. These compounds, including methylparaben and propylparaben, are frequently detected in aquatic environments, where they exhibit weak endocrine-disrupting effects. Despite wastewater treatments effectively reducing their concentrations, parabens persist in the environment, raising concerns about their ecological impact and the need for monitoring their presence in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).
Advanced Oxidation Processes for Degradation
Degradation of Acetaminophen by Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are a set of techniques used for the degradation of recalcitrant organic pollutants, providing insights into potential applications for the degradation of complex organic chemicals, including compounds structurally related to the provided chemical. These processes involve generating highly reactive species capable of degrading persistent organic pollutants into less harmful substances, highlighting the potential for the chemical's involvement in environmental remediation technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Analytical and Forensic Applications
Analytical Techniques for Pyrrolidinophenone Derivatives in Biological Fluids
The chemical's structural features suggest potential applications in the development of analytical and forensic methodologies, particularly for compounds with pyrrolidine rings, such as synthetic cathinones. Techniques involving enzymatic hydrolysis followed by solid-phase extraction offer low detection limits, highlighting the importance of developing sensitive and specific analytical methods for monitoring the presence of such compounds in biological matrices (Synbulatov, Voronin, & Voronina, 2019).
Chemosensors Development
Fluorescent Chemosensors Based on Diformylphenol
The development of chemosensors for detecting metal ions, anions, and neutral molecules showcases the potential for utilizing the provided chemical in the synthesis of novel sensing materials. These chemosensors operate through mechanisms that could be analogous to the reactive sites within the compound , suggesting its use in creating sensitive and selective detection systems for environmental monitoring and analytical chemistry (Roy, 2021).
Propriétés
IUPAC Name |
[1-methyl-4-(4-methylbenzoyl)pyrrolidin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-14-4-8-16(9-5-14)20(23)18-12-22(3)13-19(18)21(24)17-10-6-15(2)7-11-17/h4-11,18-19H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOWIUDKAWCXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CN(CC2C(=O)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2713031.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2713032.png)
![7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2713033.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2713035.png)

![1-(4-Methylphenyl)-3-({4-[(4-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2713039.png)

![1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B2713043.png)
![7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2713047.png)